

## In-Depth Technical Guide to Tert-butyl 9aminononanoate for Advanced Research

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Compound of Interest		
Compound Name:	Tert-butyl 9-aminononanoate	
Cat. No.:	B3099021	Get Quote

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This technical guide provides a comprehensive overview of **Tert-butyl 9-aminononanoate**, a valuable chemical intermediate in the field of targeted protein degradation. Its primary application lies in its role as a flexible, long-chain aliphatic linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). This document details its commercial availability, physicochemical properties, and provides a plausible synthetic protocol based on established esterification methods. Furthermore, it outlines an experimental workflow for its incorporation into a PROTAC, targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, and includes relevant characterization data and visualizations to aid researchers in their drug discovery and development endeavors.

## Introduction

**Tert-butyl 9-aminononanoate** (CAS No. 134857-22-0) is a bifunctional molecule featuring a terminal primary amine and a tert-butyl ester. This structure makes it an ideal building block for the synthesis of PROTACs, which are heterobifunctional molecules designed to bring a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein. The nine-carbon aliphatic chain of **Tert-butyl 9-aminononanoate** provides a flexible and extended linker, a critical component in optimizing the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase.



## **Commercial Availability**

**Tert-butyl 9-aminononanoate** is readily available from a variety of chemical suppliers. Researchers can procure this compound from vendors such as Sigma-Aldrich, Smolecule, ChemScene, and MedChemExpress. It is typically offered in various quantities with purities often exceeding 98%.

## **Physicochemical and Quantitative Data**

A summary of the key quantitative data for **Tert-butyl 9-aminononanoate** is presented in the table below. This information is crucial for experimental design, including reaction stoichiometry, purification, and characterization.

Property	Value	
CAS Number	134857-22-0	
Molecular Formula	C13H27NO2	
Molecular Weight	229.36 g/mol	
Appearance	Liquid	
Purity	≥98% (as offered by most suppliers)	
Storage Conditions	Store at -20°C for long-term storage	

# Synthesis of Tert-butyl 9-aminononanoate: A Representative Experimental Protocol

While a specific, detailed synthesis protocol for **Tert-butyl 9-aminononanoate** is not widely published in peer-reviewed literature, a plausible and effective method can be derived from general procedures for the tert-butylation of amino acids. The following protocol is based on the acid-catalyzed esterification of 9-aminononanoic acid with tert-butanol.

Reaction Scheme:



HOOC-(CH2)8-NH2 → + C(CH3)3OH → ->[H+] → (CH3)3COOC-(CH2)8-NH2

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Caption: Synthesis of Tert-butyl 9-aminononanoate.

### Materials:

- 9-Aminononanoic acid
- tert-Butanol
- Anhydrous Dichloromethane (DCM)
- 4-(Dimethylamino)pyridine (DMAP)
- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Silica gel for column chromatography
- Ethyl acetate and hexanes for elution

#### Procedure:

- Dissolution: In a round-bottom flask, dissolve 9-aminononanoic acid (1 equivalent) in anhydrous dichloromethane (DCM).
- Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O, 1.1 equivalents) at room temperature.



- Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
- Work-up: Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution, followed by brine.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>), filter, and concentrate under reduced pressure to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure **Tert-butyl 9-aminononanoate**.

Expected Characterization Data (Based on similar compounds):

- ¹H NMR (CDCl₃): δ ~2.8 (t, 2H, -CH₂NH₂), 2.2 (t, 2H, -CH₂COO-), 1.6-1.2 (m, 12H, aliphatic protons), 1.45 (s, 9H, -C(CH₃)₃).
- <sup>13</sup>C NMR (CDCl<sub>3</sub>): δ ~173 (-COO-), 80 (-C(CH<sub>3</sub>)<sub>3</sub>), 42 (-CH<sub>2</sub>NH<sub>2</sub>), and a series of peaks for the aliphatic chain carbons.
- Mass Spectrometry (ESI+): m/z = 230.2 [M+H]+.

## Application in PROTAC Synthesis: An Experimental Workflow

**Tert-butyl 9-aminononanoate** serves as a versatile linker for connecting a warhead (targeting the protein of interest) and an E3 ligase ligand. The following workflow outlines its use in the synthesis of a VHL-recruiting PROTAC.





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Caption: Experimental workflow for PROTAC synthesis.

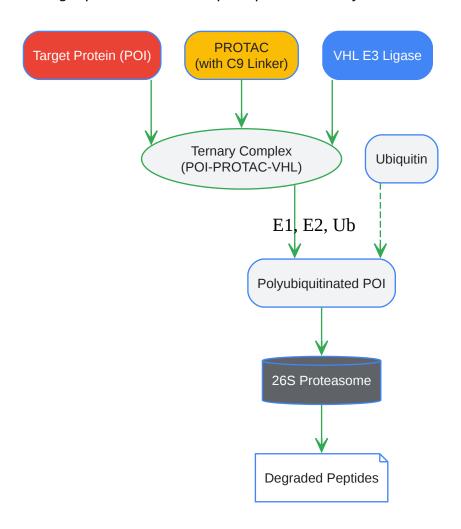
#### Protocol:

- Amine Protection: Protect the primary amine of Tert-butyl 9-aminononanoate with a suitable protecting group, such as a Boc group, using di-tert-butyl dicarbonate and a base like triethylamine.
- Coupling to VHL Ligand: The carboxylic acid of the protected linker is then activated using a coupling agent (e.g., HATU, HOBt/EDC) and reacted with the hydroxyl group of a VHL ligand (e.g., a derivative of (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-4-(thiazol-2-yl)butanamido)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide).
- Ester Deprotection: The tert-butyl ester of the resulting conjugate is deprotected using an acid, such as trifluoroacetic acid (TFA), to yield the free carboxylic acid.
- Coupling to Warhead: The newly formed carboxylic acid is activated and coupled to an amine-functionalized warhead that targets the protein of interest.
- Final Deprotection and Purification: Any remaining protecting groups are removed, and the final PROTAC is purified using techniques like preparative HPLC.



## Signaling Pathway in PROTAC-Mediated Degradation

The synthesized PROTAC, incorporating the **Tert-butyl 9-aminononanoate** linker, facilitates the degradation of a target protein via the ubiquitin-proteasome system.



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Caption: PROTAC mechanism of action.

The PROTAC molecule simultaneously binds to the target protein and the VHL E3 ligase, forming a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome, and the PROTAC molecule can then act catalytically to degrade further target protein molecules.



### Conclusion

**Tert-butyl 9-aminononanoate** is a commercially accessible and highly valuable building block for the synthesis of PROTACs. Its long, flexible aliphatic chain provides a crucial element for optimizing the efficacy of these targeted protein degraders. This guide has provided essential technical information, including a plausible synthetic protocol and an experimental workflow for its incorporation into a VHL-recruiting PROTAC, to support researchers in the rapidly advancing field of targeted protein degradation. The provided visualizations of the synthesis, workflow, and mechanism of action are intended to further clarify these complex processes for professionals in drug discovery and development.

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